LSD1 Inhibition Potency
This compound demonstrates a defined inhibitory potency against human recombinant LSD1. The IC50 value of 356 nM was determined in a biochemical assay measuring H2O2 production via an Amplex Red-coupled reaction over a 30-minute incubation [1]. This places the compound in a specific activity range within the broader class of aminothiazole LSD1 inhibitors, where analogs can range from sub-100 nM to inactive (>100,000 nM) [2].
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Class-wide aminothiazole LSD1 inhibitor IC50 values: range from sub-100 nM to >100,000 nM |
| Quantified Difference | Intermediate potency (356 nM) compared to class range |
| Conditions | Inhibition of human recombinant LSD1; 30 min incubation; methylated peptide substrate; H2O2 production measured by Amplex Red |
Why This Matters
This quantitative activity value allows researchers to benchmark this compound against other LSD1-targeting scaffolds and select the appropriate tool for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Activity data for LSD1 and MAOA. View Source
- [2] Kakizawa, T. et al. Histone H3 peptide based LSD1-selective inhibitors. Bioorg Med Chem Lett. 2015. View Source
